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5-(4-Chlorophenoxy)pentan-1-amine

Cat. No.: B13189420
M. Wt: 213.70 g/mol
InChI Key: RIPBVIMAJIKRLM-UHFFFAOYSA-N
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Description

Contextualization as a Chemical Entity of Interest

The compound, with the molecular formula C₁₁H₁₆ClNO, is structurally defined by a pentan-1-amine backbone linked to a 4-chlorophenoxy group. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its constituent parts—the chlorophenoxy moiety and the pentylamine chain—are well-recognized motifs in medicinal chemistry and materials science. The hydrochloride salt of this compound is identified by the CAS number 161523-72-4. bldpharm.com The interest in such compounds often stems from their potential to serve as building blocks for novel substances with specific biological or material properties.

Role as a Synthetic Intermediate and Building Block

The primary significance of 5-(4-Chlorophenoxy)pentan-1-amine in a research context lies in its function as a synthetic intermediate. The primary amine group (–NH₂) is a versatile functional group that can participate in a wide array of chemical reactions. These include, but are not limited to, acylation, alkylation, and reductive amination, allowing for the facile introduction of the 5-(4-chlorophenoxy)pentyl moiety into a larger molecular framework.

For instance, primary amines are crucial in the synthesis of various pharmaceuticals and agrochemicals. They can be reacted with carboxylic acids or their derivatives to form amides, a common functional group in bioactive molecules. Similarly, reaction with aldehydes or ketones can yield imines, which can be further reduced to form secondary amines. While direct synthetic applications of this compound are not widely published, the reactivity of analogous primary amines is well-established. For example, the synthesis of other complex molecules often involves the use of primary amines as key starting materials. chemrxiv.orgnih.gov

Overview of Structural Motifs in Bioactive Molecules

The structural components of this compound are found in various bioactive molecules, which provides a rationale for its potential utility.

The 4-Chlorophenoxy Moiety: The presence of a halogenated aromatic ring is a common feature in many drugs. The chlorine atom can influence the electronic properties of the molecule and enhance its lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. The phenoxy group provides a stable, aromatic scaffold.

The Pentan-1-amine Chain: The flexible five-carbon chain (pentyl group) acts as a spacer, allowing the terminal amine group and the chlorophenoxy ring to be positioned at an optimal distance for interaction with biological targets. The primary amine group is often crucial for forming hydrogen bonds or ionic interactions with receptors or enzymes.

The combination of these motifs in a single molecule makes this compound a valuable scaffold for the exploration of new chemical entities with potential biological activity. The synthesis of related compounds, such as cis-N,N-dimethyl-5-[4-chlorophenoxy]-6,7,8,9-tetrahydro-5H-benzocyclohepten-7-amine, highlights the utility of the 4-chlorophenoxy group in building complex molecular architectures. prepchem.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.70 g/mol
IUPAC Name This compound
CAS Number (HCl salt) 161523-72-4 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClNO B13189420 5-(4-Chlorophenoxy)pentan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

5-(4-chlorophenoxy)pentan-1-amine

InChI

InChI=1S/C11H16ClNO/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-7H,1-3,8-9,13H2

InChI Key

RIPBVIMAJIKRLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCN)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthesis of 5-(4-Chlorophenoxy)pentan-1-amine and Related Phenoxyalkylamines

The synthesis of this compound and its analogs, phenoxyalkylamines, is a well-established area of organic chemistry, driven by the utility of these compounds as building blocks in medicinal chemistry. The general structure, featuring a substituted phenoxy group linked by an alkyl chain to an amine, allows for diverse applications.

Precursor Chemistry and Reaction Conditions

The synthesis of phenoxyalkylamines typically involves the reaction of a substituted phenol (B47542) with a haloalkylamine or a protected haloalkylamine derivative. In the case of this compound, the primary precursors are 4-chlorophenol (B41353) and a 5-halopentan-1-amine or a suitable precursor.

A common synthetic strategy involves the Williamson ether synthesis. This reaction sees an alkali metal salt of 4-chlorophenol, generated by treatment with a base such as sodium hydroxide (B78521) or potassium carbonate, react with a 5-halopentan-1-amine. The use of a phase transfer catalyst can be beneficial in improving reaction rates and yields.

Alternatively, a two-step process can be employed. First, 4-chlorophenol is reacted with a dihaloalkane, such as 1,5-dibromopentane, under basic conditions to form a 1-(5-bromopentoxy)-4-chlorobenzene intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with an amine source, such as ammonia (B1221849) or a protected amine like phthalimide (B116566) followed by deprotection, to yield the desired this compound.

For instance, the synthesis of related phenoxyalkylamine derivatives has been achieved by reacting a phenol with a haloalkylamine in the presence of a base. nih.gov The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to alcohols, depending on the specific reactants and conditions.

Optimization of Synthetic Routes

Optimization of the synthesis of phenoxyalkylamines focuses on improving yields, reducing reaction times, and employing more environmentally benign reagents and conditions. Key areas of optimization include the choice of base, solvent, temperature, and catalyst.

For example, in the Williamson ether synthesis, the use of a stronger base like sodium hydride can lead to faster reaction times but requires anhydrous conditions. The selection of the leaving group on the alkyl chain is also crucial, with iodide being a better leaving group than bromide or chloride, potentially leading to milder reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. The rapid heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.

Furthermore, flow chemistry techniques are being explored for the synthesis of heterocyclic compounds and could be applied to the production of phenoxyalkylamines, offering advantages in terms of scalability, safety, and process control. nih.gov

Incorporation of the 4-Chlorophenoxy and Pentane (B18724) Amine Moieties into Complex Scaffolds

The 4-chlorophenoxy and pentane amine moieties of this compound serve as versatile handles for the construction of more complex molecular architectures, particularly heterocyclic systems of medicinal interest.

Derivatization for Quinolines, Pyrimidines, and Triazines

The primary amine of this compound is a key functional group for derivatization. It can readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form various heterocyclic rings.

Quinolines: Quinoxaline derivatives, for example, can be synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.itnih.govsapub.org While not a direct derivatization of this compound, the amine functionality could be incorporated into a suitable precursor for quinoline (B57606) synthesis. For instance, the amine could be acylated and then further elaborated to create a molecule capable of undergoing cyclization to form a quinoline ring system.

Pyrimidines: The synthesis of pyrimidines often involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a compound containing an N-C-N fragment, such as urea (B33335) or guanidine (B92328). The amine of this compound could be transformed into a guanidine derivative and then cyclized with a suitable diketone to yield a substituted pyrimidine.

Triazines: Triazine derivatives can be synthesized from various precursors, including hydrazines. For example, 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine has been used as a derivatizing reagent. nih.gov The amine of this compound could be converted to a hydrazine (B178648) or a similar reactive species to participate in the formation of a triazine ring.

Application in Oxadiazole and Other Heterocycle Synthesis

The 4-chlorophenoxy moiety and the pentane amine can be incorporated into various five-membered heterocyclic rings, such as oxadiazoles. nih.govjchemrev.comjchemrev.com

1,3,4-Oxadiazoles: A common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of acylhydrazides. The synthesis often begins with the conversion of a carboxylic acid to its corresponding ester, followed by reaction with hydrazine hydrate (B1144303) to form the acylhydrazide. nih.govresearchgate.net The 4-chlorophenoxy group can be part of the initial carboxylic acid. For example, p-chlorophenoxy acetic acid can be used as a starting material. nih.gov The amine functionality of this compound could be acylated with a carboxylic acid that is then converted to an acylhydrazide and cyclized to form an oxadiazole ring, thus incorporating the entire this compound scaffold into the final molecule.

Other Heterocycles: The versatility of the amine and phenoxy groups allows for their incorporation into a wide array of other heterocyclic systems. nih.govfrontiersin.orgsciencepublishinggroup.comfrontiersin.orgamazonaws.com For example, the amine can react with various electrophiles to form intermediates that can undergo intramolecular cyclization to produce heterocycles like imidazoles or pyrazoles. sciencepublishinggroup.comfrontiersin.org

Utility in Dipeptide-Based Structures

The primary amine of this compound makes it a suitable building block for the synthesis of peptidomimetics and dipeptide-based structures. Through standard peptide coupling reactions, the amine can be acylated with an N-protected amino acid. The resulting amide can then be deprotected and coupled with another amino acid to form a dipeptide-like structure.

This incorporation of the 4-chlorophenoxy-pentyl moiety can introduce specific physicochemical properties into the peptide backbone, such as increased lipophilicity or altered conformational preferences, which can be valuable in the design of bioactive molecules.

Advanced Synthetic Strategies and Method Development

The synthesis of this compound can be approached through various methodologies, ranging from classical multi-step sequences to more advanced, streamlined strategies. Development in this area focuses on improving yield, reducing reaction steps, and employing more environmentally benign reagents and catalysts. A key intermediate in several synthetic approaches is 5-(4-chlorophenoxy)-1-pentanol, which can be transformed into the target amine through different chemical pathways.

One established route involves the oxidation of 5-(4-chlorophenoxy)-1-pentanol to the corresponding aldehyde, 5-(4-chlorophenoxy)-1-pentanal, followed by reductive amination. A documented method for the initial oxidation step utilizes pyridinium (B92312) chlorochromate (PCC) in methylene (B1212753) chloride. prepchem.com This transformation is a critical step in preparing the aldehyde precursor necessary for the final amination.

Table 1: Synthesis of 5-(4-Chlorophenoxy)-1-pentanal prepchem.com
ReactantReagentSolventReaction TimeOutcome
5-(4-chlorophenoxy)-1-pentanolPyridinium chlorochromate (PCC)Methylene chloride3 hoursFormation of 5-(4-chlorophenoxy)-1-pentanal

Following the formation of the aldehyde, advanced synthetic strategies can be employed for the conversion to this compound. These methods offer improvements over traditional techniques by providing milder reaction conditions and greater efficiency.

Reductive Amination:

The direct conversion of 5-(4-chlorophenoxy)-1-pentanal to the primary amine is a prime candidate for advanced reductive amination protocols. While classical methods might use harsh reducing agents, modern approaches utilize selective and metal-free systems. For instance, a pinacol-derived chlorohydrosilane/pyridine system has been shown to be effective for the reductive amination of ketones and could be adapted for aldehydes. nih.gov This method is notable for its high functional group tolerance and the use of equimolar amounts of reactants. nih.gov

Another advanced option is the use of sodium triacetoxyborohydride (B8407120) (STAB), a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes.

Table 2: Proposed Advanced Reductive Amination Strategies
Starting MaterialAmine SourceReducing Agent/SystemPotential Advantage
5-(4-chlorophenoxy)-1-pentanalAmmoniaPinacol-derived chlorohydrosilane/PyridineMetal-free, high functional group tolerance nih.gov
5-(4-chlorophenoxy)-1-pentanalAmmoniaSodium triacetoxyborohydride (STAB)Mild and selective for aldehydes

Direct Catalytic Amination of Alcohols:

A more atom-economical and advanced strategy involves the direct amination of the starting alcohol, 5-(4-chlorophenoxy)-1-pentanol, thereby circumventing the need for a separate oxidation step. This "borrowing hydrogen" or "hydrogen autotransfer" methodology has gained significant traction in synthetic chemistry. scribd.com This process typically involves a transition metal catalyst, such as those based on iridium or ruthenium, which facilitates the in-situ oxidation of the alcohol to an aldehyde, condensation with an amine source (like ammonia), and subsequent reduction of the imine intermediate. scribd.com This approach is highly efficient and generates water as the only byproduct. scribd.com

Table 3: Proposed "Borrowing Hydrogen" Strategy for Synthesis
SubstrateAmine SourceCatalyst System (Example)Methodology
5-(4-chlorophenoxy)-1-pentanolAmmoniaIridium or Ruthenium complexDirect catalytic amination ("Borrowing Hydrogen") scribd.com

The development of these advanced synthetic routes, particularly the one-pot catalytic amination of the parent alcohol, represents a significant step forward in the efficient and sustainable production of this compound and related compounds.

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is most commonly used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein or a nucleic acid (receptor). By simulating the binding process, molecular docking can elucidate the binding energy, affinity, and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

A typical molecular docking workflow involves the three-dimensional structures of both the ligand and the receptor. The algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor and uses a scoring function to rank them.

Research Findings: A comprehensive search of scientific literature did not yield specific molecular docking studies conducted on 5-(4-Chlorophenoxy)pentan-1-amine. Consequently, there is no available data detailing its specific ligand-target interactions with any biological target.

Quantum Chemical Calculations of Electronic and Structural Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) and other ab initio approaches can provide highly accurate information about a molecule's properties. These properties include optimized molecular geometry, electronic energies (such as HOMO and LUMO energies), electrostatic potential, and vibrational frequencies. nih.govwikipedia.orgarxiv.org

These calculations are fundamental for understanding a molecule's reactivity, stability, and spectroscopic characteristics. For instance, the HOMO-LUMO energy gap can indicate the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential map reveals the charge distribution and sites susceptible to electrophilic or nucleophilic attack.

Research Findings: There are no specific published studies found that detail quantum chemical calculations, such as DFT, performed on this compound. As a result, data tables of its calculated electronic and structural properties are not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov The fundamental principle of QSAR is that the variation in the biological activity of a series of compounds is correlated with changes in their molecular features, which can be quantified by molecular descriptors. These descriptors can be physicochemical, electronic, or steric properties of the molecules.

The development of a QSAR model involves a dataset of compounds with known biological activities. Molecular descriptors are calculated for these compounds, and statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that can predict the activity of new, untested compounds. nih.gov

Research Findings: No QSAR models specifically developed or validated using this compound as part of the training or test set were found in the reviewed literature. Therefore, there are no predictive biological activity models to report for this compound based on QSAR studies.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Virtual screening can be broadly categorized into two types: ligand-based and structure-based.

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. It uses the principle of molecular similarity, assuming that structurally similar compounds are likely to have similar biological activities. Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein, often employing molecular docking to predict the binding of compounds from a library.

Research Findings: A review of the literature did not reveal any virtual screening campaigns where this compound was identified as a hit or used as a query molecule for identifying other potential lead compounds.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 5-(4-Chlorophenoxy)pentan-1-amine. Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical environment of each proton is mapped. The aromatic protons on the 4-chlorophenoxy group typically appear as two distinct doublets in the downfield region (approximately 6.8-7.3 ppm) due to the electron-withdrawing nature of the chlorine atom and the ether oxygen. The protons of the pentyl chain produce signals in the aliphatic region (approximately 1.4-4.0 ppm). The methylene (B1212753) group protons adjacent to the oxygen (O-CH₂) are shifted downfield compared to the other methylene groups. The protons on the carbon adjacent to the amine group (N-CH₂) are also shifted downfield. The amine (-NH₂) protons themselves can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum will show distinct signals for each of the 11 carbon atoms in the molecule, including the substituted aromatic carbons and the five aliphatic carbons of the pentyl chain. The carbon attached to the chlorine atom and the carbon attached to the ether oxygen in the aromatic ring will have characteristic chemical shifts.

¹H NMR Expected Chemical Shifts ¹³C NMR Expected Chemical Shifts
Assignment Approx. δ (ppm)
Aromatic H (ortho to O)6.8 - 7.0
Aromatic H (ortho to Cl)7.2 - 7.3
O-CH₂3.9 - 4.1
N-CH₂2.7 - 2.9
NH₂1.0 - 3.0
-(CH₂)₃-1.4 - 1.8

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which further confirms its structure. Using techniques like Electrospray Ionization (ESI), the compound is ionized, typically forming the protonated molecule [M+H]⁺. The high-resolution mass of this ion allows for the confirmation of the compound's elemental composition.

The fragmentation of the molecule under tandem MS (MS/MS) provides valuable structural information. Key fragmentation pathways for this compound would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

Ether bond cleavage: Fragmentation at the C-O bond of the ether linkage, leading to ions corresponding to the chlorophenoxy group and the aminopentyl chain.

Loss of the aminopentyl side chain: Generating a fragment corresponding to the 4-chlorophenoxy radical cation.

The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable in the molecular ion peak and any chlorine-containing fragments, serving as a distinct signature.

Expected Mass Spectrometry Data
Analysis Expected Result
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.70 g/mol
[M+H]⁺ Ion (m/z) ~214.09
Key Fragment 1 (m/z) Loss of NH₃ from [M+H]⁺
Key Fragment 2 (m/z) Cleavage yielding the 4-chlorophenoxy moiety
Key Fragment 3 (m/z) Cleavage yielding the aminopentyl cation

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound.

IR Spectroscopy identifies characteristic vibrations of chemical bonds. For this molecule, the IR spectrum would exhibit:

N-H stretching: As a primary amine, it will show two bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching). libretexts.orgorgchemboulder.com

C-H stretching: Both aromatic (~3000-3100 cm⁻¹) and aliphatic (2850-3000 cm⁻¹) C-H stretches will be present. libretexts.org

N-H bending: A characteristic bend for primary amines is found around 1580-1650 cm⁻¹. orgchemboulder.com

Aromatic C=C stretching: Peaks in the 1475-1600 cm⁻¹ region. libretexts.org

C-O stretching: A strong band for the aryl-alkyl ether linkage will appear in the 1200-1250 cm⁻¹ region. orgchemboulder.com

C-Cl stretching: A signal in the fingerprint region, typically around 700-800 cm⁻¹. uc.edu

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The 4-chlorophenoxy moiety acts as a chromophore. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands in the UV region (around 200-300 nm) corresponding to π → π* electronic transitions within the benzene (B151609) ring. The substitution on the ring influences the exact wavelength (λ_max) and intensity of these absorptions.

Characteristic IR Absorption Frequencies
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Primary Amine)3300 - 3500 (two bands)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
N-H Bend (Primary Amine)1580 - 1650
C=C Stretch (Aromatic)1475 - 1600
C-O Stretch (Aryl Ether)1200 - 1250
C-Cl Stretch700 - 800

Chromatographic Methods for Purity Assessment and Stability Studies (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for conducting stability studies. bldpharm.comnih.gov

For purity assessment, a validated reverse-phase HPLC (RP-HPLC) method is typically developed. The compound is separated from any starting materials, by-products, or degradation products on a nonpolar stationary phase (like C18) with a polar mobile phase (often a mixture of water/acetonitrile (B52724) or water/methanol with additives like formic acid or trifluoroacetic acid). A UV detector set to the λ_max of the chromophore is used for quantification. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Stability studies are performed to determine the shelf-life of the compound under various conditions. europa.eupaho.org These studies involve storing the compound under defined temperature, humidity, and light conditions (accelerated and long-term) and analyzing samples at specific time points using the validated HPLC method. europa.eupaho.org The analysis quantifies the amount of the parent compound remaining and identifies and quantifies any new peaks that appear, which correspond to degradation products. europa.eu This data is crucial for understanding the degradation pathways and establishing appropriate storage conditions. paho.org

Development of Biochemical and Cell-Based Assays for Target Engagement

To investigate the biological activity of this compound, researchers develop biochemical and cell-based assays to confirm that the compound interacts with its intended biological target (target engagement).

Biochemical Assays are conducted in a cell-free system using purified proteins. If the compound is hypothesized to be an enzyme inhibitor, for example, an assay would be developed to measure the enzyme's activity in the presence and absence of the compound. For a compound targeting a receptor, a radioligand binding assay could be used to measure its ability to displace a known ligand from the receptor's binding site. Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) offer high sensitivity for studying molecular interactions in these systems. nih.gov

Cell-Based Assays are critical for confirming that the compound can enter cells and engage its target in a more physiologically relevant environment.

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding. frontiersin.org If the compound binds to its target protein inside intact cells, the protein will typically be more resistant to heat-induced denaturation. frontiersin.org

Reporter Gene Assays: If the target protein modulates a specific signaling pathway that results in changes in gene expression, a reporter gene assay can be used. In this setup, a reporter gene (like luciferase) is placed under the control of a promoter that is regulated by the pathway of interest. A change in the reporter signal upon treatment with the compound indicates target engagement and functional modulation of the pathway.

Fluorescent Probes: Target engagement can also be monitored using fluorescently-labeled analogs of the compound or specialized fluorescent dyes that detect changes in the cellular environment upon target modulation. nih.gov

These assays are fundamental in the early stages of drug discovery to validate the mechanism of action and to establish a structure-activity relationship for the compound and its analogs. frontiersin.org

Future Research Directions and Potential Applications

Rational Design of Next-Generation Analogs

The rational design of next-generation analogs of 5-(4-Chlorophenoxy)pentan-1-amine is a promising avenue for enhancing its potential therapeutic properties. This approach relies on understanding the structure-activity relationships (SAR) to guide the synthesis of new molecules with improved potency, selectivity, and pharmacokinetic profiles.

Key modifications to the parent compound could involve alterations at several positions:

The Aromatic Ring: Substitution on the chlorophenyl ring could be systematically varied. The position and nature of the halogen, for instance, could be altered to explore its impact on target binding. Introducing other substituents, such as methyl or methoxy (B1213986) groups, could also modulate the electronic and steric properties of the molecule.

The Alkyl Chain: The length and branching of the pentyl chain could be modified. Shortening or lengthening the chain, or introducing cyclic constraints, could influence the compound's flexibility and interaction with its biological targets.

The Amine Group: The primary amine could be derivatized to secondary or tertiary amines, or incorporated into heterocyclic structures. These modifications can significantly impact the compound's basicity and its ability to form hydrogen bonds.

The design of these analogs would be guided by computational modeling and simulation techniques to predict their binding affinity and interaction with potential biological targets. nih.gov

Table 1: Potential Modifications for Analog Design

Molecular ScaffoldPotential ModificationsRationale
Chlorophenyl Ring Vary halogen (F, Br, I), add alkyl or alkoxy groupsModulate electronic and steric properties for improved target interaction.
Pentyl Chain Alter length (e.g., butyl, hexyl), introduce branching or cyclizationOptimize flexibility and conformational preference for target binding.
Amine Group N-alkylation, acylation, incorporation into heterocyclesModify basicity, hydrogen bonding capacity, and pharmacokinetic properties. smolecule.com

Exploration of Novel Therapeutic Areas

The structural similarity of this compound to known monoamine reuptake inhibitors suggests its potential utility in a range of therapeutic areas. researchgate.net The phenoxyalkylamine motif is present in a number of biologically active compounds. nih.gov

Future research should aim to elucidate the pharmacological profile of this compound. Investigating its interaction with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), is a critical first step. ebi.ac.ukmdpi.com Depending on its selectivity and potency, this compound or its analogs could be explored for the treatment of various neurological and psychiatric disorders. wikipedia.org

Potential therapeutic areas for exploration include:

Depression and Anxiety: Compounds that modulate serotonin and norepinephrine levels are established treatments for these conditions. mdpi.com

Attention-Deficit/Hyperactivity Disorder (ADHD): The role of dopamine and norepinephrine in attention and executive function makes their transporters key targets for ADHD therapeutics.

Pain Management: Monoamine reuptake inhibitors have shown efficacy in treating certain types of chronic pain. nih.gov

Neurodegenerative Diseases: The modulation of monoaminergic systems is an area of interest in conditions like Parkinson's disease.

Advancements in High-Throughput Screening and Assay Development

Identifying the biological targets of this compound and its future analogs can be significantly accelerated by modern high-throughput screening (HTS) techniques. HTS allows for the rapid testing of large numbers of compounds against a variety of biological targets. researchgate.netresearchgate.net

The development of specific and sensitive assays is crucial for successful HTS campaigns. For phenoxyalkylamine derivatives, these could include:

Binding Assays: Radioligand binding assays using cell lines expressing specific transporters or receptors can determine the affinity of the compounds for these targets.

Uptake Assays: Fluorescence-based uptake assays can measure the functional inhibition of monoamine transporters in living cells. moleculardevices.com

Cell-Based Phenotypic Screens: These assays can identify compounds that produce a desired cellular response without prior knowledge of the specific molecular target.

The integration of robotics, microfluidics, and advanced data analysis will be instrumental in efficiently screening libraries of analogs and identifying promising lead compounds. nih.govbohrium.com

Table 2: High-Throughput Screening Strategies

Screening MethodDescriptionThroughput
Radioligand Binding Assays Measures the affinity of a compound for a specific receptor or transporter.High
Fluorescence-Based Uptake Assays Quantifies the inhibition of neurotransmitter uptake into cells.High
Automated Patch Clamp Evaluates the effect of compounds on ion channel activity.Medium to High
Cellular Thermal Shift Assays (CETSA) Detects target engagement by measuring changes in protein thermal stability.Medium

Synergistic Approaches with Other Therapeutic Agents

Combination therapy, where two or more drugs are used together, is a common strategy to enhance therapeutic efficacy and reduce side effects. Future research could explore the synergistic potential of this compound or its analogs with other therapeutic agents.

Given its potential as a monoamine reuptake inhibitor, it could be co-administered with drugs that have complementary mechanisms of action. For example, if it is found to be a potent norepinephrine reuptake inhibitor, it could be combined with a selective serotonin reuptake inhibitor (SSRI) to achieve a dual-action antidepressant effect. nih.gov

It is important to note that combining monoamine reuptake inhibitors can also lead to antagonistic effects, where one drug reduces the effectiveness of another. nih.gov Therefore, careful in vitro and in vivo studies are necessary to identify beneficial synergistic combinations and avoid negative drug-drug interactions.

Application in Chemical Biology Tools and Probes

The development of chemical probes is essential for dissecting complex biological processes. A potent and selective analog of this compound could serve as a valuable tool for studying the function of monoamine transporters.

To be an effective chemical probe, a compound should possess several key characteristics:

High Potency and Selectivity: It should interact with its intended target at low concentrations with minimal off-target effects.

Known Mechanism of Action: Its effect on the target (e.g., inhibition, activation) should be well-characterized.

Suitability for In Vitro and In Vivo Studies: It should be soluble, cell-permeable, and have appropriate pharmacokinetic properties for use in cellular assays and animal models.

A well-validated chemical probe derived from this scaffold could be used to:

Investigate the physiological roles of specific monoamine transporters.

Validate new drug targets.

Be modified with fluorescent tags or other labels to visualize the localization and dynamics of its target within cells and tissues. nih.govnih.gov

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